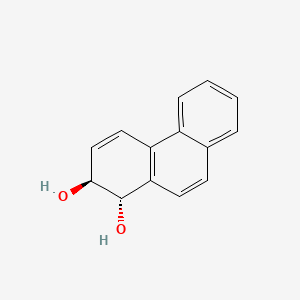
(1S,2S)-1,2-dihydrophenanthrene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-1,2-dihydrophenanthrene-1,2-diol is a trans-1,2-dihydrophenanthrene-1,2-diol. It is an enantiomer of a (1R,2R)-1,2-dihydrophenanthrene-1,2-diol.
Aplicaciones Científicas De Investigación
Metabolic Studies
(1S,2S)-1,2-dihydrophenanthrene-1,2-diol has been studied for its metabolic pathways in rat liver microsomes. Vyas et al. (1982) investigated how these microsomes metabolize dihydrodiols to diastereomerically related bay-region 1,2-diol-3,4-epoxides, demonstrating significant stereoselectivity dependent on the microsomes' source (Vyas et al., 1982).
Synthesis and Chemical Reactions
This compound is also important in synthetic chemistry. For example, Ramasastry et al. (2007) discussed efficient routes to synthesize anti-1,2-amino alcohols and syn-1,2-diols, which are key structural motifs in many biologically active molecules (Ramasastry et al., 2007). Additionally, Wang and Jiang (2010) presented methods for palladium-catalyzed dihydroxylation of olefins to form 1,2-diols, highlighting the compound's relevance in organic synthesis (Wang & Jiang, 2010).
Photochemical Studies
The compound's photochemical properties have also been explored. Takeshita et al. (2003) reported on the photochromic reaction of related compounds, suggesting potential applications in materials science (Takeshita et al., 2003).
Environmental Applications
In environmental science, Pampanin et al. (2016) used synthetic metabolites of phenanthrene, including this compound, to study polycyclic aromatic hydrocarbons' exposure in Atlantic cod, demonstrating the compound's utility in environmental toxicology (Pampanin et al., 2016).
Polymerization Initiators
In materials science, Komarov et al. (2019) described the use of similar diols as initiators for ring-opening polymerization of cyclic esters, suggesting potential applications in polymer chemistry (Komarov et al., 2019).
Propiedades
Número CAS |
60917-41-1 |
|---|---|
Fórmula molecular |
C14H12O2 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
(1S,2S)-1,2-dihydrophenanthrene-1,2-diol |
InChI |
InChI=1S/C14H12O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8,13-16H/t13-,14-/m0/s1 |
Clave InChI |
FZOALBNXOKAOEW-KBPBESRZSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC3=C2C=C[C@@H]([C@H]3O)O |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





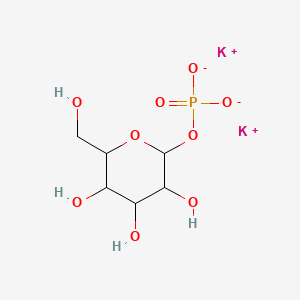
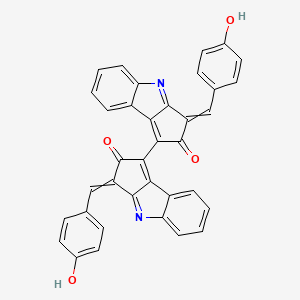
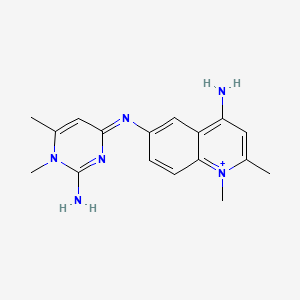
![(2R)-2-amino-6-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]hexanoic acid](/img/structure/B1195589.png)
![2-[Dodecoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium](/img/structure/B1195590.png)
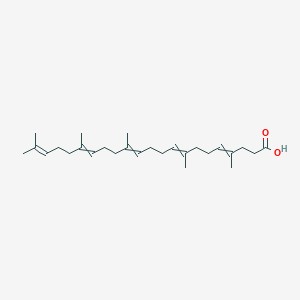
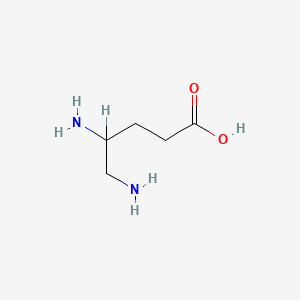




![9-Amino-n-[2-(dimethylamino)ethyl]-4-acridinecarboxamide](/img/structure/B1195604.png)